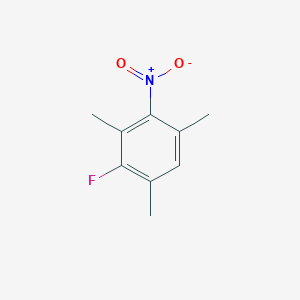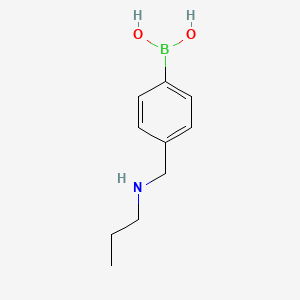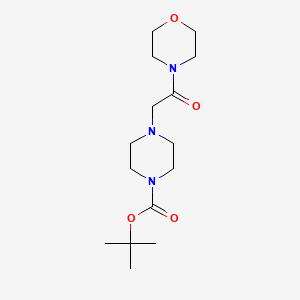
3-Fluoro-2,4,6-trimethylnitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,4,6-trimethylnitrobenzene (FTNB) is an organofluorine compound with a wide range of applications in organic synthesis and scientific research. FTNB is a nitrobenzene derivative with a fluorine atom substituting for one of the methyl groups on the aromatic ring. It has been used in a variety of applications, including as a reagent for organic synthesis and as an intermediate in the manufacture of pharmaceuticals and other chemicals. FTNB is also used in scientific research as a tool to study the effects of fluorine substitution on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2,4,6-trimethylnitrobenzene is not fully understood. However, it is believed that the fluorine atom in 3-Fluoro-2,4,6-trimethylnitrobenzene is able to interact with the active sites of enzymes, such as cytochrome P450 enzymes, and alter their activity. It is also believed that the fluorine atom in 3-Fluoro-2,4,6-trimethylnitrobenzene is able to interact with the active sites of drugs and other compounds and alter their metabolism and pharmacokinetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-2,4,6-trimethylnitrobenzene are not fully understood. However, 3-Fluoro-2,4,6-trimethylnitrobenzene has been shown to have a variety of effects on biochemical and physiological processes. 3-Fluoro-2,4,6-trimethylnitrobenzene has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism and pharmacokinetics. 3-Fluoro-2,4,6-trimethylnitrobenzene has also been shown to alter the metabolism of drugs and other compounds. 3-Fluoro-2,4,6-trimethylnitrobenzene has been shown to alter the toxicity of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments has a number of advantages and limitations. One advantage of using 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments is that it is a relatively inexpensive reagent. Another advantage of using 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments is that it is relatively easy to synthesize. A limitation of using 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments is that it is not as stable as other reagents and can degrade over time.
Orientations Futures
There are a number of potential future directions for the use of 3-Fluoro-2,4,6-trimethylnitrobenzene in scientific research. One potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the metabolism of drugs and other compounds. Another potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of drugs and other compounds. A third potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the toxicity of drugs and other compounds. Finally, a fourth potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the activity of enzymes, such as cytochrome P450 enzymes.
Méthodes De Synthèse
3-Fluoro-2,4,6-trimethylnitrobenzene can be synthesized by a variety of methods, including the periodate oxidation of 2,4,6-trimethyl-3-nitrophenol, the reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine, and the reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine gas in the presence of a base. The periodate oxidation of 2,4,6-trimethyl-3-nitrophenol involves the oxidation of the phenol group to a nitro group with sodium periodate in the presence of a base. The reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine involves the reaction of the nitro group with fluorine gas in the presence of a base. The reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine gas in the presence of a base involves the reaction of the nitro group with fluorine gas in the presence of a base.
Applications De Recherche Scientifique
3-Fluoro-2,4,6-trimethylnitrobenzene has been used as a tool to study the effects of fluorine substitution on biochemical and physiological processes. 3-Fluoro-2,4,6-trimethylnitrobenzene has been used to study the effects of fluorine substitution on the activity of enzymes, such as cytochrome P450 enzymes. 3-Fluoro-2,4,6-trimethylnitrobenzene has also been used to study the effects of fluorine substitution on the metabolism of drugs and other compounds. 3-Fluoro-2,4,6-trimethylnitrobenzene has been used to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of drugs and other compounds. 3-Fluoro-2,4,6-trimethylnitrobenzene has also been used to study the effects of fluorine substitution on the toxicity of drugs and other compounds.
Propriétés
IUPAC Name |
2-fluoro-1,3,5-trimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZZUUYOJHASHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)



![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)




![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)



